An In-depth Technical Guide to 3,4-Dichlorophenethylamine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 3,4-Dichlorophenethylamine: Chemical Properties, Structure, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichlorophenethylamine (3,4-DCPEA), a halogenated derivative of the trace amine β-phenethylamine. While not a therapeutic agent itself, 3,4-DCPEA serves as a critical chemical intermediate and a valuable molecular probe for neuropharmacological research. Its structure, characterized by a 3,4-dichloro substitution pattern on the phenyl ring, imparts unique properties that make it a subject of interest in drug development and neuroscience. This document delves into its chemical and physical properties, established synthesis protocols, and its significant role in elucidating the function of monoamine transporters, particularly the dopamine transporter. This guide is intended for researchers, chemists, and pharmacologists engaged in neurotransmitter transporter research and the development of novel central nervous system (CNS) active agents.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is foundational to all scientific inquiry. 3,4-Dichlorophenethylamine is known by several synonyms, and its identity is unequivocally established by its CAS Registry Number and other standard chemical identifiers.
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Systematic IUPAC Name : 2-(3,4-dichlorophenyl)ethanamine[1]
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Common Names : 3,4-Dichlorophenethylamine; 3,4-Dichlorophenylethylamine[2]
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CAS Number : 21581-45-3[2]
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Molecular Formula : C₈H₉Cl₂N[2]
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Molecular Weight : 190.07 g/mol [2]
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InChI Key : MQPUAVYKVIHUJP-UHFFFAOYSA-N
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SMILES : NCCc1ccc(Cl)c(Cl)c1
Physicochemical Properties
The physicochemical properties of 3,4-DCPEA dictate its handling, storage, and application in both synthetic and biological contexts. It is a clear, colorless to light yellow liquid at room temperature.[3] It is crucial to note that the compound readily absorbs carbon dioxide from the air, which can affect its purity and reactivity over time.
| Property | Value | Source(s) |
| Physical Form | Liquid | [3] |
| Appearance | Clear colorless to light yellow | [3] |
| Boiling Point | 280 °C (lit.) | |
| Density | 1.268 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.567 (lit.) | |
| Flash Point | 110 °C - 116.4 °C (closed cup) | [3] |
| pKa (Predicted) | 9.30 ± 0.10 | [3] |
| LogP (Predicted) | 3.19 | [3] |
Chemical Structure
The structure of 3,4-Dichlorophenethylamine consists of a phenethylamine core with two chlorine atoms substituted at the 3 and 4 positions of the benzene ring. This substitution pattern is critical to its biological interactions, as it mimics the catechol hydroxyl groups of dopamine but with increased lipophilicity and metabolic stability.
Caption: 2D structure of 3,4-Dichlorophenethylamine.
Synthesis and Manufacturing
The synthesis of 3,4-DCPEA is most commonly achieved through the reduction of a nitrile intermediate, a robust and well-documented method in organic chemistry.
Primary Synthesis Route: Reduction of 3,4-Dichlorophenylacetonitrile
The most direct and widely cited laboratory-scale synthesis involves the reduction of 3,4-dichlorophenylacetonitrile. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for converting nitriles to primary amines. The choice of LiAlH₄ is driven by its high reactivity and efficiency, which typically results in high yields.
Caption: Synthesis of 3,4-DCPEA via nitrile reduction.
Experimental Protocol: LiAlH₄ Reduction
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System Integrity: The entire apparatus must be thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) prior to use. LiAlH₄ reacts violently with water; therefore, anhydrous conditions are paramount for both safety and reaction efficiency.
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Step 1: Reagent Suspension: A suspension of lithium aluminum hydride (LiAlH₄) is prepared in a flask containing dry diethyl ether under an inert atmosphere. The suspension is typically cooled in an ice bath to moderate the exothermic reaction.
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Step 2: Substrate Addition: A solution of 3,4-dichlorophenylacetonitrile in dry diethyl ether is added dropwise to the stirred LiAlH₄ suspension. The slow addition rate is critical to control the reaction temperature and prevent dangerous exotherms.
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Step 3: Reaction: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile. Progress can be monitored by Thin Layer Chromatography (TLC).
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Step 4: Quenching: The reaction is carefully quenched to neutralize the excess LiAlH₄ and hydrolyze the aluminate complex. This is a hazardous step and must be performed with extreme caution, typically by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
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Step 5: Isolation and Purification: The granular salts are removed by filtration, and the ether filtrate is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 3,4-Dichlorophenethylamine.
Applications and Biological Activity
While 3,4-DCPEA is primarily a synthetic intermediate, its structural similarity to dopamine has made it an invaluable tool in neuroscience, particularly in the study of monoamine transporters.
Dopamine Transporter (DAT) Research
The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. It is a primary target for psychostimulants like cocaine and amphetamine, as well as for drugs used to treat conditions like ADHD.
3,4-DCPEA has been identified as a high-affinity analog of dopamine.[3] The dichloro-substituents are isosteric to the catechol hydroxyls of dopamine but are not susceptible to the rapid oxidation that complicates studies with dopamine itself. This stability was instrumental in obtaining high-resolution X-ray crystal structures of the Drosophila melanogaster dopamine transporter (dDAT) in complex with a substrate-like ligand.[3] These structures have provided unprecedented insight into how substrates and inhibitors bind to the central binding site of the transporter, revealing the conformational changes that distinguish these two classes of ligands.[3]
Structure-Activity Relationship (SAR) Insights
The 3,4-dichloro substitution pattern is a key structural motif found in several pharmacologically active compounds, most notably the selective serotonin reuptake inhibitor (SSRI) Sertraline (Zoloft®).[4] Sertraline's chemical name is (1S,4S)-N-methyl-4-(3,4-dichlorophenyl )-1,2,3,4-tetrahydro-1-naphthylamine.[4] The presence of the 3,4-dichlorophenyl group in both 3,4-DCPEA and Sertraline highlights its importance in conferring high affinity for monoamine transporters.
The closely related compound, 3,4-dichloroamphetamine (3,4-DCA), is a potent and selective serotonin releasing agent (SSRA) that binds with high affinity to the serotonin transporter (SERT).[5] This suggests that the 3,4-dichlorophenylethylamine scaffold is a privileged structure for interacting with monoamine transporters, with subtle modifications (like the alpha-methylation in amphetamine or the complex tetracyclic structure of sertraline) dramatically shifting selectivity between the dopamine transporter and the serotonin transporter.
Chemical Synthesis Intermediate
As a primary amine, 3,4-DCPEA is a versatile building block in medicinal chemistry. It is explicitly mentioned as a precursor for the synthesis of complex molecules like N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol. Its utility lies in its ability to introduce the biologically relevant 3,4-dichlorophenyl moiety into larger, more complex scaffolds.
Safety and Handling
3,4-Dichlorophenethylamine is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
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GHS Hazard Statements :
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements : Standard precautions include avoiding contact with skin and eyes, avoiding breathing vapors, and using only in a well-ventilated area.
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Personal Protective Equipment (PPE) : Mandated PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. A respirator with an appropriate filter (e.g., type ABEK) may be required for handling larger quantities or in case of poor ventilation.
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In case of Exposure :
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Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
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Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible liquid.
Conclusion
3,4-Dichlorophenethylamine is more than a simple chemical intermediate; it is a key research tool that has enabled fundamental discoveries in the field of neuroscience. Its utility as a stable dopamine analog has allowed for the structural elucidation of the dopamine transporter, providing a roadmap for the rational design of new drugs targeting this critical protein. The prevalence of its core structure in other potent neuropharmacological agents underscores the importance of the 3,4-dichlorophenyl moiety for high-affinity binding to monoamine transporters. A thorough understanding of its properties, synthesis, and handling is essential for any researcher leveraging this valuable compound in their work.
References
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LookChem. (n.d.). 3,4-DICHLOROPHENETHYLAMINE. Retrieved from [Link]
-
Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700. Retrieved from [Link]
-
Wang, S., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322-327. Retrieved from [Link]
-
Wikipedia. (2023). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]
-
Wikipedia. (2023). 3,4-Dichloroamphetamine. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 3,4-Dichloromethylphenidate. Retrieved from [Link]
-
PubChem. (n.d.). Phenethylamine, 3,4-dichloro-, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Nichols, D. E. (1981). Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 70(8), 839-849. Retrieved from [Link]
-
Quallich, G. J., et al. (2005). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 9(5), 587-592. Retrieved from [Link]
-
Coffen, D. L., et al. (1992). Synthesis of 7‐3H‐(IS, 4S)‐4‐(3,4‐dichlorophenyl)‐1,2,3,4‐tetrahydro‐N‐methyl‐I‐I‐naphthalenamine hydrochloride (7‐3H‐Sertraline). Journal of Labelled Compounds and Radiopharmaceuticals, 31(10), 785-791. Retrieved from [Link]
Sources
- 1. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]
